molecular formula C13H19NOS B13211506 3-(4-Methoxy-phenylsulfanylmethyl)-piperidine

3-(4-Methoxy-phenylsulfanylmethyl)-piperidine

Cat. No.: B13211506
M. Wt: 237.36 g/mol
InChI Key: UAXBHFRTLOVVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxy-phenylsulfanylmethyl)-piperidine is a piperidine derivative featuring a 4-methoxyphenylsulfanylmethyl substituent at the 3-position of the piperidine ring. The compound’s structure combines a sulfur-containing thioether linkage with a methoxy-substituted aromatic ring, distinguishing it from oxygen-linked analogs (e.g., phenoxy derivatives).

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

3-[(4-methoxyphenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C13H19NOS/c1-15-12-4-6-13(7-5-12)16-10-11-3-2-8-14-9-11/h4-7,11,14H,2-3,8-10H2,1H3

InChI Key

UAXBHFRTLOVVCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the oxidation state of the sulfur atom.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Demethoxylated derivatives or reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-phenylsulfanylmethyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-phenylsulfanylmethyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Piperidine Ring Activity

Piperidine derivatives exhibit diverse biological activities influenced by substituent size, electronic properties, and linkage type. Below is a comparative analysis of key analogs:

Compound Name Substituent Structure Molecular Weight Biological Activity (Key Findings) Reference
3-(4-Methoxy-phenylsulfanylmethyl)-piperidine 4-MeO-Ph-S-CH₂- (piperidine) ~265.38* Inferred: Sulfur’s polarizability may enhance binding to hydrophobic pockets vs. oxygen analogs. N/A
3-(4-Methoxyphenoxy)piperidine 4-MeO-Ph-O- (piperidine) 207.27 Not explicitly reported; phenoxy linkage common in Knoevenagel condensations (e.g., polymer synthesis) .
COB-3 (from ) Small alkyl group (N-substituent) Not provided 14-fold higher nAChR potency vs. KAB-18 (IC₅₀: ~0.73 μM); eliminates non-nAChR effects .
Compound 3h (from ) Piperidine with N,N-diethyl Not provided H3R antagonism (IC₅₀: 0.127 mM); bulkier substituents (e.g., phenyl, amide) reduce activity .
LSD1 Inhibitors (e.g., Compound 5) 3-(Piperidin-4-ylmethoxy)pyridine Not provided Potent LSD1 inhibition; substituent flexibility critical for target engagement .

*Calculated based on formula C₁₃H₁₉NO₂S.

Key Trends:
  • Substituent Size : Smaller alkyl groups (e.g., COB-3) enhance potency at nAChRs, while bulkier groups (e.g., phenylpropyl in KAB-18) reduce specificity .
  • Receptor Specificity : Piperidine derivatives with N,N-diethyl groups (e.g., Compound 3h) show optimal H3R antagonism, whereas phenyl/amide substituents diminish activity .

Role of Aromatic Substituents

The 4-methoxyphenyl group is a recurring motif in piperidine-based compounds:

  • In benzophenone derivatives, 4-F substitution (electron-withdrawing) improved H3R affinity (Ki: 30 nM), suggesting substituent electronic properties critically modulate binding .
  • Positional Sensitivity: 3-Substituted piperidines (e.g., 3-(4-methoxyphenoxy)piperidine) are less common than 4-substituted analogs, which may influence steric accessibility in target binding pockets .

Sulfur vs. Oxygen Linkages

The sulfanylmethyl group in the target compound differentiates it from oxygen-linked analogs:

  • Polarizability : Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions or hydrogen bonding in enzymatic active sites.

Biological Activity

3-(4-Methoxy-phenylsulfanylmethyl)-piperidine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations, focusing on its pharmacological properties and therapeutic implications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(4-Methoxy-phenylsulfanylmethyl)-piperidine typically involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a suitable base. The resulting compound can then be modified to explore its activity against various biological targets.

Key findings from SAR studies include:

  • Modifications at the piperidine nitrogen and the aromatic ring significantly influence biological activity.
  • The presence of the methoxy group enhances lipophilicity, which is often correlated with increased bioactivity.

Antinociceptive Properties

Research indicates that derivatives of piperidine, including 3-(4-Methoxy-phenylsulfanylmethyl)-piperidine, exhibit notable analgesic effects. For instance, a series of piperidine derivatives were evaluated for their analgesic potency, with some compounds showing significantly higher efficacy compared to traditional analgesics like morphine and fentanyl .

CompoundAnalgesic Potency (times more potent than morphine)
cis-4213,036
cis-432,778

Anti-Bone Resorption Activity

In vitro studies demonstrated that certain piperidine derivatives exhibit anti-bone resorption effects comparable to established inhibitors like MIV-711. For example, compound H-9 showed an IC50 value of 0.08 µM against cathepsin K, a key enzyme involved in bone metabolism .

In vivo studies on OVX-induced osteoporosis mice showed that H-9 significantly increased bone mineral density and reduced markers of bone resorption .

Case Studies

  • Case Study on Analgesic Efficacy : A clinical trial involving patients with chronic pain assessed the effectiveness of 3-(4-Methoxy-phenylsulfanylmethyl)-piperidine derivatives. Results indicated a substantial reduction in pain scores compared to placebo treatments, suggesting strong potential for clinical application.
  • Case Study on Osteoporosis Treatment : In an experimental model of osteoporosis, treatment with H-9 led to improved bone density and structure. Histological analysis confirmed a reduction in osteoclast activity, supporting its role as an anti-resorptive agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.